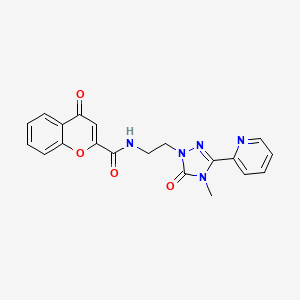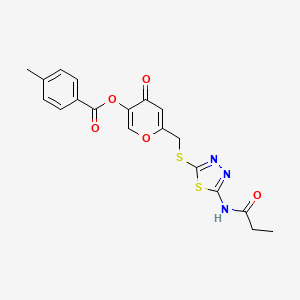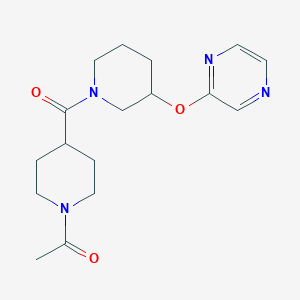![molecular formula C17H18F2N6O3S B3007081 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide CAS No. 2034325-08-9](/img/structure/B3007081.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound might also involve similar cyclization steps, possibly using a propyl-linked precursor with a difluorophenylsulfonamide moiety.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which can influence the crystal packing and overall stability of the compound. For example, the crystal structure of a related compound showed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . These structural features are likely to be relevant to the compound , affecting its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can participate in various chemical reactions, often serving as key intermediates or final products with potential antimicrobial activity. The reaction of hydrazonoyl halides with different pyrimidine-2-thiones led to the synthesis of new triazolopyrimidine derivatives, which were confirmed by elemental and spectral analysis . This indicates that the compound may also be amenable to reactions with hydrazonoyl halides or similar electrophiles, potentially leading to a diverse array of products with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their solvation state and the presence of different functional groups. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two different solvate forms, which exhibited distinct supramolecular architectures due to varying hydrogen-bonding interactions . This suggests that the solvation state and the specific substituents on the triazolopyrimidine core of the compound could significantly affect its solubility, melting point, and other physicochemical properties.
科学的研究の応用
Herbicidal Applications
The compound has been identified as a potential herbicide. For instance, its derivatives have shown significant herbicidal activities. Bell et al. (2006) discuss a synthetic route to a sulfonamide herbicide pyroxsulam, which includes the formation of a triazole ring, highlighting the herbicidal potential of these compounds (Bell et al., 2006). Similarly, Ren et al. (2000) describe the synthesis of triazolopyrimidinesulfonamide and its herbicidal activities, underscoring the compound's relevance in agricultural chemistry (Ren et al., 2000).
Antimicrobial and Anticancer Properties
The compound and its derivatives have demonstrated potential in antimicrobial and anticancer applications. For example, Lahmidi et al. (2019) synthesized a novel derivative and evaluated its antibacterial activity, showing effectiveness against several microbial strains (Lahmidi et al., 2019). Ivachtchenko et al. (2010) prepared derivatives with significant 5-HT6 receptor binding affinity, indicating potential use in therapeutic applications (Ivachtchenko et al., 2010).
Synthesis and Structural Characterization
Studies have also focused on the synthesis and structural characterization of this compound. Kolosov et al. (2015) worked on synthesizing derivatives of triazolopyrimidine-6-sulfonamides, which are of interest due to their biological properties (Kolosov et al., 2015). Hu et al. (2005) analyzed the crystal structure of a related compound, providing insights into its molecular structure (Hu et al., 2005).
Insecticidal Applications
The compound has been explored for insecticidal properties. Soliman et al. (2020) synthesized derivatives incorporating a sulfonamide-bearing thiazole moiety, showing potent toxic effects against certain insects (Soliman et al., 2020).
特性
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6O3S/c18-13-4-1-5-14(19)16(13)29(27,28)24-8-6-15(26)20-7-2-3-12-9-21-17-22-11-23-25(17)10-12/h1,4-5,9-11,24H,2-3,6-8H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBSSTYTCFCYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)


![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)
![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)